2-(4-Bromophenyl)ethyl cyclopentyl ketone

Catalog No.
S999215
CAS No.
898762-10-2
M.F
C14H17BrO
M. Wt
281.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromophenyl)ethyl cyclopentyl ketone

CAS Number

898762-10-2

Product Name

2-(4-Bromophenyl)ethyl cyclopentyl ketone

IUPAC Name

3-(4-bromophenyl)-1-cyclopentylpropan-1-one

Molecular Formula

C14H17BrO

Molecular Weight

281.19 g/mol

InChI

InChI=1S/C14H17BrO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2

InChI Key

UZNTVPPJQZHPNO-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)Br

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)Br
2-(4-Bromophenyl)ethyl cyclopentyl ketone, also known as brown ketone, is a chemical compound that belongs to the category of ketones. It is widely used in various fields of research and industry due to its physical and chemical properties. In this paper, we will discuss the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 2-(4-Bromophenyl)ethyl cyclopentyl ketone.
2-(4-Bromophenyl)ethyl cyclopentyl ketone is a ketone that is used widely in the research industry. It is also called 2-(4-Bromophenyl)ethyl cyclopentyl ketone ketone due to its color in its solid form. The chemical formula of this compound is C16H19BrO, and its molecular weight is 307.23g/mol. Brown ketone is a white solid with a melting point of 58-59°C and boiling point of 355.6°C. 2-(4-Bromophenyl)ethyl cyclopentyl ketone is primarily used in scientific experiments, research, and industry.
Brown ketone has physical and chemical properties that make it useful in various scientific fields. It is a white solid that turns 2-(4-Bromophenyl)ethyl cyclopentyl ketone when exposed to light. It is soluble in most organic solvents but insoluble in water. The compound is stable under normal handling and storage conditions. Brown ketone is sensitive to air and light, and it should be stored in a dark and dry area. Chemical properties of 2-(4-Bromophenyl)ethyl cyclopentyl ketone ketone show that it is a ketone with a ketone group (C=O), an alkyl group (C5H9) and a phenyl group (C6H5Br).
The synthesis of 2-(4-Bromophenyl)ethyl cyclopentyl ketone ketone involves reacting 4-bromobenzophenone and cyclopentyl magnesium bromide to form the desired compound (2-(4-Bromophenyl)ethyl cyclopentyl ketone). After the reaction, the compound is extracted with an organic solvent, followed by purification to obtain the final product. The characterization of 2-(4-Bromophenyl)ethyl cyclopentyl ketone ketone involves various analytical methods, such as IR, NMR, and mass spectrometry.
IR spectroscopy is used to identify functional groups and bonds in the chemical compound. It is a non-destructive method that provides valuable information about the molecular structure of the compound. NMR spectroscopy is another analytical method used for the identification of the molecular structure of 2-(4-Bromophenyl)ethyl cyclopentyl ketone ketone. It provides information about the number of protons and their environment in the compound. Mass spectrometry also provides information about the mass of the compound and helps in identifying the fragments.
2-(4-Bromophenyl)ethyl cyclopentyl ketone has been studied for its biological activities. It has shown anti-inflammatory, anti-viral, and anti-bacterial activities. Brown ketone has also been used in cancer research due to its cytotoxicity against various cancer cell lines.
The safety and toxicity of 2-(4-Bromophenyl)ethyl cyclopentyl ketone have been studied in scientific experiments. The compound showed low toxicity when administered to rats orally. However, it is important to follow safety guidelines when handling and storing the compound in the laboratory.
2-(4-Bromophenyl)ethyl cyclopentyl ketone has various applications in scientific experiments due to its physical and chemical properties. It is used as a reagent in organic synthesis, as a building block in drug discovery, and in medicinal chemistry. Brown ketone is also used as a starting material for the synthesis of other compounds.
Research on 2-(4-Bromophenyl)ethyl cyclopentyl ketone is ongoing, with new applications and properties being discovered. In recent years, the compound has attracted attention due to its anti-inflammatory, anti-viral, and anti-cancer activities.
The potential implications of 2-(4-Bromophenyl)ethyl cyclopentyl ketone ketone in various fields of research and industry are vast. Due to its biological activities, it has potential applications in drug discovery, medicinal chemistry, and cancer research. The compound can also be used in organic synthesis as a reagent and building block.
One of the limitations of 2-(4-Bromophenyl)ethyl cyclopentyl ketone is its low solubility in water. This limits its potential applications in medicinal chemistry and drug discovery. In addition, more data is needed to determine the safety and toxicity of 2-(4-Bromophenyl)ethyl cyclopentyl ketone ketone in humans. Further research is needed to fully understand the biological activities of the compound, its mechanisms of action, and to develop more selective derivatives to reduce potential side effects. Future directions of research on 2-(4-Bromophenyl)ethyl cyclopentyl ketone ketone include determining its role in various biological pathways, optimizing its synthesis, and developing new applications in different scientific fields.
In conclusion, 2-(4-Bromophenyl)ethyl cyclopentyl ketone is a chemical compound that has physical and chemical properties that make it useful in various scientific fields. Its biological activities make it a promising candidate in drug discovery, medicinal chemistry, and cancer research. While there are limitations regarding its solubility, safety, and toxicity in humans, ongoing research is exploring new applications and future directions for this compound. The potential implications of 2-(4-Bromophenyl)ethyl cyclopentyl ketone ketone in various fields of research and industry are vast, making it an important area of study.

XLogP3

4.1

Dates

Modify: 2023-08-16

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